Hydrolysis Kinetics: Self-Stabilizing mDPR vs. Standard Maleimido-Caproyl Linkers
The self-stabilizing maleimide (mDPR) core of this linker system provides a quantifiable advantage in hydrolysis kinetics over a standard, non-hydrolyzing maleimido-caproyl linker. After conjugation to an antibody, the mDPR-containing conjugate undergoes rapid succinimide ring hydrolysis to form a stable, ring-opened structure that prevents deconjugation via retro-Michael reaction [1]. In a direct head-to-head comparison, the mDPR-based conjugate hydrolyzed with a half-life of less than 20 minutes under mild conditions (pH 7.4, 22°C). In contrast, the standard maleimido-caproyl conjugate exhibited no detectable hydrolysis even after 24 hours under the same conditions [1].
| Evidence Dimension | Rate of post-conjugation succinimide ring hydrolysis |
|---|---|
| Target Compound Data | Hydrolysis half-life (t1/2) < 20 minutes |
| Comparator Or Baseline | Maleimido-caproyl linker: No detectable hydrolysis in 24 hours |
| Quantified Difference | Hydrolysis is >72-fold faster for the mDPR-based linker (inferred from a 20-minute half-life vs. >24 hours for no detectable reaction) |
| Conditions | Conjugation to IgG1 antibody at pH 7.4 and 22°C; analysis by LC-MS |
Why This Matters
This rapid, self-stabilizing hydrolysis is essential for preventing linker-drug transfer to serum proteins, ensuring long-term ADC integrity in circulation and mitigating off-target toxicity.
- [1] LYON, Robert, et al. SELF-STABILIZING LINKER CONJUGATES. WO2013173337, 2013. View Source
